[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride
Description
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-4-10(2)11(3)15-9-12-6-5-7-13(14)8-12;/h5-8,10-11,15H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKOFGUVQPYNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NCC1=CC(=CC=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 3-methylpentan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction could produce amine derivatives.
Scientific Research Applications
[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
- D-phenylalanyl-N-(3-fluorobenzyl)-L-prolinamide
Uniqueness
[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a methylpentan-2-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
The compound (3-fluorophenyl)methylamine hydrochloride is a substituted amine with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a 3-fluorophenyl group attached to a methyl moiety and a 3-methylpentan-2-yl amine structure. The presence of the fluorine atom enhances lipophilicity and may affect the compound's interaction with biological targets.
The biological activity of (3-fluorophenyl)methylamine hydrochloride is primarily mediated through its interactions with various receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including adrenergic and dopaminergic receptors, which may influence mood and cognitive functions.
- Enzyme Interaction : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Biological Activity Overview
The biological activities associated with (3-fluorophenyl)methylamine hydrochloride can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Modulates neurotransmitter levels, particularly serotonin and norepinephrine. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in cellular models. |
| Anticancer Potential | Induces apoptosis in specific cancer cell lines through caspase activation. |
Case Studies
- Antidepressant Activity : A study evaluated the effects of (3-fluorophenyl)methylamine hydrochloride in animal models of depression. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively reduced the secretion of TNF-alpha and IL-6 from activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Research involving various cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways. Specifically, it activated caspase-3 and caspase-9, leading to increased cell death in melanoma and breast cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of (3-fluorophenyl)methylamine hydrochloride is crucial for assessing its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1–2 hours.
- Distribution : High volume of distribution due to lipophilic nature; crosses the blood-brain barrier effectively.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with several metabolites identified that may contribute to its overall pharmacological profile.
- Excretion : Excreted mainly via urine as metabolites; minimal unchanged drug detected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
